1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene
Description
Molecular Classification and Structure
1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene belongs to the class of polyhalogenated aromatic compounds, specifically categorized as a fluorinated aromatic ether. The compound features a benzene ring core substituted with three distinct fluorinated functional groups: a difluoromethoxy group (-OCHF₂) at position 1, a fluorine atom at position 3, and a trifluoromethyl group (-CF₃) at position 5. This substitution pattern creates a meta-disubstituted aromatic system with the difluoromethoxy group serving as the primary functional moiety.
The molecular structure can be described using the International Union of Pure and Applied Chemistry nomenclature system, where the compound is systematically named as this compound. The compound's Simplified Molecular Input Line Entry System representation is recorded as FC(Oc1cc(F)cc(c1)C(F)(F)F)F, which provides a linear notation for the three-dimensional molecular structure. The International Chemical Identifier code 1S/C8H4F6O/c9-5-1-4(8(12,13)14)2-6(3-5)15-7(10)11/h1-3,7H describes the precise connectivity and hydrogen positioning within the molecular framework.
The compound exhibits a planar aromatic core with substituents that introduce significant electron-withdrawing character to the benzene ring system. The presence of six fluorine atoms distributed across three different functional groups creates a highly electronegative molecular environment that fundamentally alters the electronic properties of the parent benzene ring. The trifluoromethoxy group represents one of the most electron-withdrawing substituents in organic chemistry, being both more electronegative and lipophilic than its methoxy analogue.
Physical and Chemical Properties Overview
This compound exists as a liquid at standard temperature and pressure conditions, displaying an appearance that ranges from colorless to light yellow to light orange depending on purity and storage conditions. The compound demonstrates remarkable thermal stability, a characteristic feature of highly fluorinated organic molecules that stems from the exceptional strength of carbon-fluorine bonds. This thermal stability, combined with the compound's unique electronic properties, makes it particularly valuable for applications requiring materials that can withstand elevated temperatures and harsh chemical environments.
The physical state of the compound at 20 degrees Celsius is definitively liquid, which facilitates its handling and incorporation into various chemical processes. The compound requires storage at reduced temperatures, specifically between 4 and 8 degrees Celsius, to maintain optimal stability and prevent potential degradation. The storage requirements reflect the sensitivity of certain fluorinated compounds to thermal stress and the importance of maintaining controlled conditions for long-term preservation.
The compound's boiling point and melting point data are not comprehensively reported in current literature, indicating that detailed thermodynamic studies remain to be conducted. Similarly, specific gravity, refractive index, and other fundamental physical constants require further experimental determination to provide complete characterization data. The absence of comprehensive physical property data represents an opportunity for future research to establish complete thermodynamic and physical property profiles for this important fluorinated compound.
The electronic structure of this compound is dominated by the electron-withdrawing effects of its multiple fluorinated substituents. The trifluoromethyl group contributes significant electronegative character to the aromatic system, while the difluoromethoxy group introduces both electronic and steric effects that influence molecular reactivity. The meta-positioning of the substituents creates a unique electronic environment that differs significantly from ortho or para substitution patterns, influencing both the compound's reactivity and its interactions with other molecules.
Historical Context in Fluorinated Aromatics Research
The systematic development of fluorinated aromatic compounds gained significant momentum during the Manhattan Project, when the need for materials compatible with uranium hexafluoride drove intensive research into perfluorinated and highly fluorinated organic compounds. This wartime research established many of the fundamental methodologies that would later enable the synthesis of complex polyfluorinated molecules like this compound. The work of Bigelow and Fukuhara in 1941, who achieved direct fluorination of benzene with elemental fluorine over copper gauze catalyst, demonstrated that controlled fluorination of aromatic systems was technically feasible.
The post-war period witnessed explosive growth in organofluorine chemistry as researchers recognized the unique properties conferred by fluorine substitution. The discovery of anticancer activity in 5-fluorouracil in 1957 provided compelling evidence for the pharmaceutical potential of fluorinated compounds and sparked widespread interest in developing new fluorinated drug candidates. This pharmaceutical focus drove the development of increasingly sophisticated fluorination methodologies, including the introduction of electrophilic fluorinating reagents beginning in the late 1940s and the development of electrochemical fluorination techniques.
The emergence of trifluoromethoxy-containing compounds represents a relatively recent development in this historical progression. The trifluoromethoxy group, despite being one of the most electron-withdrawing and lipophilic substituents available to medicinal chemists, remained largely unexplored until the development of specialized reagents and methodologies capable of introducing this functionality into aromatic systems. The synthesis of compounds like this compound became possible only through the convergence of multiple synthetic innovations, including improved fluorinating reagents and refined reaction conditions that allow for selective introduction of multiple fluorinated substituents.
The historical development of fluorinated aromatic chemistry has been characterized by a continuous expansion in the complexity and sophistication of achievable molecular architectures. Early work focused on simple monofluorinated aromatics, progressed through perfluorinated systems, and ultimately enabled the synthesis of selectively substituted polyfluorinated compounds that combine multiple distinct fluorinated functional groups within a single molecular framework. The compound this compound exemplifies this evolutionary endpoint, representing a sophisticated molecular design that would have been inconceivable to early organofluorine chemists.
Significance in Organofluorine Chemistry
This compound occupies a position of considerable importance within the broader landscape of organofluorine chemistry due to its unique combination of multiple fluorinated functional groups and its potential applications as a synthetic building block. The compound serves as an exemplar of modern fluorination methodology, demonstrating the sophisticated molecular architectures that can be achieved through contemporary synthetic techniques while highlighting the unique properties that emerge from strategic fluorine incorporation.
The trifluoromethoxy group present in this compound represents one of the most significant developments in modern fluorinated substituent chemistry. Unlike conventional fluorinated groups, the trifluoromethoxy functionality combines extreme electron-withdrawing character with enhanced lipophilicity, creating a unique pharmacophoric element that has attracted considerable attention in pharmaceutical and agrochemical research. The biological properties of molecules containing trifluoromethoxy groups have made these compounds important targets in drug discovery programs, where the substituent's ability to modulate both electronic and lipophilic properties provides medicinal chemists with powerful tools for optimizing biological activity.
The compound's significance extends beyond its immediate applications to encompass its role as a representative example of nucleophilic trifluoromethoxylation methodology. Recent developments in trifluoromethoxylation chemistry have focused on developing practical methods for introducing the trifluoromethoxy group without relying on silver-based reagents, which have traditionally been required for these transformations. The synthesis and characterization of compounds like this compound contribute to the validation and refinement of these newer methodologies, providing important data on the scope and limitations of current synthetic approaches.
The multi-fluorinated nature of this compound also makes it valuable for studying the cumulative effects of fluorine substitution on aromatic systems. The presence of six fluorine atoms distributed across three different functional groups creates opportunities to investigate how multiple fluorinated substituents interact to influence molecular properties such as reactivity, stability, and biological activity. This understanding is crucial for the rational design of new fluorinated compounds with tailored properties for specific applications.
Furthermore, the compound serves as an important synthetic intermediate for the preparation of more complex fluorinated molecules. The difluoromethoxy group can potentially serve as a precursor to other fluorinated functionalities through appropriate chemical transformations, while the overall molecular framework provides a platform for further elaboration through established aromatic substitution reactions. The availability of well-characterized compounds like this compound enables researchers to explore new synthetic pathways and develop innovative approaches to fluorinated compound synthesis.
The compound also contributes to fundamental understanding of structure-property relationships in fluorinated aromatics. The specific substitution pattern, with its meta-positioning of electron-withdrawing groups, provides insights into how fluorinated substituents influence aromatic reactivity and stability. This knowledge is essential for predicting the behavior of related compounds and for designing new fluorinated molecules with desired properties for specific applications in materials science, pharmaceuticals, and other technologically important areas.
Properties
IUPAC Name |
1-(difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-5-1-4(8(12,13)14)2-6(3-5)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJLBNGUMQIPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Synthesis of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene:
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| Bromination of 3-fluoro-5-(trifluoromethyl)benzene | Brominating agent, controlled temperature | 1-bromo-3-fluoro-5-(trifluoromethyl)benzene | Moderate to good yields (varies by method) |
This intermediate is crucial for subsequent nucleophilic substitution reactions to introduce the difluoromethoxy group.
Introduction of the Difluoromethoxy Group
The difluoromethoxy group (-OCF2H) is introduced typically by nucleophilic substitution of a halogenated aromatic precursor with difluoromethanol or its equivalent under basic catalysis.
Methodology:
- The aromatic halide (e.g., 1-bromo-3-fluoro-5-(trifluoromethyl)benzene) is reacted with difluoromethanol in the presence of a strong base such as sodium hydroxide.
- The reaction is often carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions to promote substitution.
- After completion, the product is isolated by extraction and purified by standard organic methods.
Representative Reaction Conditions and Results:
| Parameter | Details |
|---|---|
| Substrate | 1-bromo-3-fluoro-5-(trifluoromethyl)benzene |
| Nucleophile | Difluoromethanol |
| Base | Sodium hydroxide (NaOH) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 65-70 °C) |
| Reaction Time | Several hours until completion |
| Workup | Removal of solvent under reduced pressure, aqueous extraction with ethyl acetate, drying over sodium sulfate |
| Yield | Typically >80% with high purity (up to 99%) |
This method is adapted from similar procedures used in the synthesis of related difluoromethoxy-substituted heterocycles and aromatics.
Alternative Fluorination and Etherification Approaches
Other advanced methods for preparing trifluoromethyl aryl ethers involve:
Chlorination/Fluorination sequences: Starting from phenols, treatment with tetrachloromethane and anhydrous hydrogen fluoride in the presence of boron trifluoride catalyst under pressure can lead to trifluoromethyl ethers, although these methods are less suitable for substrates with ortho substituents capable of hydrogen bonding.
Oxidative Desulfurization-Fluorination: Using dithiocarbonates exposed to hydrogen fluoride-pyridine and brominating agents allows conversion to trifluoromethyl ethers in moderate to excellent yields. This method is elegant but more commonly applied to simpler aryl systems.
These alternative methods provide routes to trifluoromethyl ethers but may require adaptation for difluoromethoxy derivatives on fluorinated aromatic rings.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution of aryl halide with difluoromethanol | 1-bromo-3-fluoro-5-(trifluoromethyl)benzene | Difluoromethanol, NaOH, THF | Reflux, several hours | ~80% | High purity, commonly used |
| Chlorination/Fluorination of phenols | Substituted phenols | CCl4, HF, BF3 catalyst | 150 °C, pressure vessel | Variable | Limited by substrate scope |
| Oxidative desulfurization-fluorination | Dithiocarbonates | HF-pyridine, 1,3-dibromo-5,5-dimethylhydantoin | Mild conditions | Moderate to excellent | More complex substrates |
Research Findings and Practical Considerations
- The nucleophilic substitution method offers a practical and scalable route to this compound with high yield and purity.
- Reaction conditions such as solvent choice, temperature, and base concentration critically affect the substitution efficiency and selectivity.
- Handling of difluoromethanol requires care due to its volatility and reactivity.
- Alternative fluorination methods provide conceptual routes but are less commonly applied for this specific compound due to substrate limitations and harsher conditions.
- Purification typically involves extraction and chromatographic techniques to achieve analytical purity suitable for research and industrial applications.
Chemical Reactions Analysis
1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form various oxidized derivatives, and reduction reactions can lead to the formation of partially or fully reduced products.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to specific enzymes and receptors, thereby modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, which contribute to its overall biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzene Ring
Compound A : 1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene (CAS Ref: 10-F733727)
- Key Difference : Fluorine at the 2-position instead of 3-position.
- This compound is listed as discontinued, suggesting challenges in synthesis or stability .
Compound B : 1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene (CAS: 1417567-27-1)
- Key Difference : Bromine replaces the fluorine at the 3-position.
- Impact : Bromine introduces a heavier halogen, increasing molecular weight (MW: ~293 g/mol vs. ~240 g/mol for the target compound) and altering reactivity. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in medicinal chemistry .
Compound C : 3-Fluoro-5-(trifluoromethyl)anisole (CAS: 261951-79-5)
Functional Group Comparisons
Nitro-Substituted Analogs
- Example : 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene (CAS: 1417566-41-6)
- Key Difference: Nitro (-NO₂) group at the 5-position instead of trifluoromethyl.
- Impact : The nitro group is a stronger electron-withdrawing substituent, enhancing electrophilic substitution reactivity. However, nitro groups are prone to reduction, limiting their use in redox-sensitive applications .
Alkoxy-Substituted Analogs
- Example : 1-(1-Methylethoxy)-3-nitro-5-(trifluoromethoxy)benzene (CAS: 1881332-37-1)
- Key Difference : Isopropoxy (-OCH(CH₃)₂) replaces difluoromethoxy.
- Impact: The bulky isopropoxy group increases steric hindrance, reducing accessibility for nucleophilic attack.
Physicochemical Properties
Biological Activity
1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene, with the CAS number 1417567-62-4, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H4F6O
- Molecular Weight : 224.1 g/mol
- Structure : The compound features a benzene ring substituted with difluoromethoxy, fluoro, and trifluoromethyl groups, contributing to its unique chemical reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have indicated that fluorinated compounds exhibit significant antimicrobial properties. For instance, research has shown that similar fluorinated benzene derivatives can inhibit the growth of various bacterial strains. The presence of electronegative fluorine atoms enhances lipophilicity and membrane permeability, potentially leading to increased efficacy against microbial membranes.
2. Enzyme Inhibition
Compounds like this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. Notably, studies suggest that fluorinated compounds can act as inhibitors of beta-secretase (BACE), an enzyme implicated in Alzheimer’s disease pathology. This inhibition could provide a therapeutic avenue for modulating amyloid precursor protein (APP) processing, thus impacting neurodegenerative disease progression .
Case Study 1: BACE Inhibition
A patent describes the synthesis of derivatives related to this compound that demonstrate effective inhibition of BACE activity against APP. The study outlines the binding affinity of these compounds to BACE and their resultant effects on APP processing. The findings indicate that these compounds could serve as potential therapeutic agents in Alzheimer’s disease management due to their improved brain permeability and functional inhibition of the target enzyme .
Case Study 2: Antimicrobial Efficacy
In a comparative study on various fluorinated aromatic compounds, this compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed a notable reduction in bacterial viability at certain concentrations, suggesting its potential application as an antimicrobial agent in pharmaceuticals or agricultural settings .
Table 1: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are effective for preparing 1-(difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene, and what critical reaction parameters must be controlled?
Answer:
The synthesis often involves multi-step functionalization of a benzene core. A plausible route starts with halogenated intermediates, such as 1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene (available commercially, ), followed by substitution with difluoromethoxy groups. Key steps include:
- Reductive amination (e.g., using phenylsilane and dibutyltin(IV) chloride to reduce sterically hindered intermediates) .
- Isocyanate coupling mediated by carbonyldiimidazole (CDI) in THF, requiring precise stoichiometry and reaction times (3–16 hours) .
- Purification via silica gel chromatography or HPLC to isolate high-purity products (>95%) .
Critical parameters: Temperature control (room temperature for sensitive fluorinated intermediates), anhydrous conditions, and exclusion of moisture to prevent hydrolysis of trifluoromethyl groups.
Advanced: How do the electron-withdrawing substituents (difluoromethoxy and trifluoromethyl) influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
Answer:
The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups are strong meta-directors due to their electron-withdrawing nature. Computational studies suggest:
- The -CF₃ group increases positive charge density at the meta position, favoring electrophilic attack there .
- Steric effects from -OCF₂H may hinder para substitution, further directing reactivity to meta/ortho positions.
Experimental validation involves monitoring nitration or halogenation outcomes using NMR/X-ray crystallography. For example, bromination of similar substrates yields meta-bromo derivatives .
Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Answer:
- HPLC : Used to assess purity (>95% threshold) with reverse-phase C18 columns and UV detection at 254 nm .
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₅F₆O requires m/z 258.03) .
Advanced: What methodologies mitigate decomposition risks during storage or reaction conditions for fluorinated aromatics?
Answer:
- Storage : Under inert atmosphere (argon) at -20°C to prevent hydrolysis of -OCF₂H groups .
- Reaction Solvents : Use anhydrous THF or DCM; avoid protic solvents (e.g., methanol) to limit nucleophilic substitution at fluorinated sites .
- Stability Screening : Accelerated degradation studies (e.g., 40°C/75% RH for 1 week) with HPLC monitoring to identify degradation products .
Basic: How can researchers optimize yields in cross-coupling reactions involving this compound?
Answer:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with boronic acids .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes at 100°C vs. 16 hours conventionally) .
- Substrate Preactivation : Convert bromomethyl derivatives to iodides (e.g., using NaI in acetone) for higher reactivity .
Advanced: What are the challenges in computational modeling of this compound’s reactivity, and how can they be addressed?
Answer:
- Fluorine-Specific Parameters : Standard DFT methods (e.g., B3LYP) may inadequately model fluorine’s electronegativity. Use specialized basis sets (e.g., 6-311++G(d,p)) and solvent models (SMD) .
- Van der Waals Interactions : Critical for stacking in crystal structures; MD simulations with AMBER force fields improve accuracy .
Basic: What are the compound’s potential applications in medicinal chemistry?
Answer:
- Bioisosteres : The -CF₃ group mimics -CH₃ in metabolic pathways, enhancing bioavailability .
- CNS Drug Candidates : Fluorinated aromatics are explored as neuroleptics (e.g., dopamine receptor modulators) .
- Inhibitor Scaffolds : Used in DCN1 inhibitors for cancer research, leveraging fluorine’s metabolic stability .
Advanced: How does the difluoromethoxy group’s conformation impact binding affinity in protein-ligand interactions?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
